molecular formula C16H16F2N4O2S B2461053 4-amino-N-(2,4-difluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide CAS No. 1286698-25-6

4-amino-N-(2,4-difluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

Cat. No.: B2461053
CAS No.: 1286698-25-6
M. Wt: 366.39
InChI Key: YHEICZGHUVXSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2,4-difluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16F2N4O2S and its molecular weight is 366.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of New Triazoles: Research has shown the synthesis of new triazole compounds, starting from isonicotinic acid hydrazide, which involves reactions leading to compounds like 4-amino-N-(2,4-difluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide. These compounds were evaluated for their antimicrobial activities, revealing moderate to good activity in most cases (Bayrak et al., 2009).

Multicomponent Reactions and Heterocycle Synthesis

  • Passerini and Ugi Multicomponent Reactions: In the context of isocyanide-based multicomponent reactions, this compound has been relevant for the synthesis of various heterocycles and macrocycles, contributing significantly to the field of asymmetric synthesis and catalytic enantioselective nucleophilic addition (Wang et al., 2018).

Design and Synthesis of GyrB Inhibitors

  • GyrB Inhibitors for Tuberculosis: A study involved the design and synthesis of novel compounds, including derivatives of this compound, as inhibitors of Mycobacterium tuberculosis GyrB ATPase. This research is particularly significant for developing new treatments for tuberculosis (Jeankumar et al., 2013).

Cytotoxicity Studies

  • Cytotoxicity of Pyrazole Derivatives: In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cells, showcasing potential applications in chemotherapy (Hassan et al., 2014).

Properties

IUPAC Name

4-amino-N-[(2,4-difluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2S/c17-10-4-3-9(11(18)7-10)8-20-15(23)14-12(19)13(21-25-14)16(24)22-5-1-2-6-22/h3-4,7H,1-2,5-6,8,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEICZGHUVXSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.